6-Nitropyridin-2-amine

Description

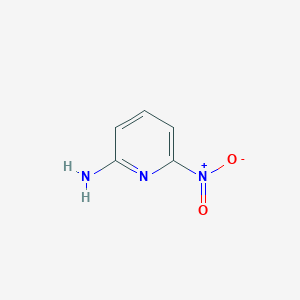

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c6-4-2-1-3-5(7-4)8(9)10/h1-3H,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMAGBGSWLILKOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376538 | |

| Record name | 6-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14916-63-3 | |

| Record name | 6-Nitro-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14916-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Nitropyridin-2-amine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Nitropyridin-2-amine is a pivotal chemical intermediate, recognized for its significant role in the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, structural characteristics, and key synthetic methodologies. The document is tailored for professionals in research and development, offering detailed experimental protocols and data presented in a structured format to facilitate its application in medicinal chemistry, agrochemical synthesis, and material science.

Chemical Structure and Properties

This compound, with the CAS number 14916-63-3, is a substituted pyridine derivative. The presence of both an amino and a nitro group on the pyridine ring significantly influences its chemical reactivity, making it a versatile building block in organic synthesis.[1]

Chemical Structure

The structure of this compound consists of a pyridine ring substituted with an amino group at the 2-position and a nitro group at the 6-position.

Systematic IUPAC Name: this compound[2]

Synonyms: 2-Amino-6-nitropyridine, 6-Nitro-2-pyridinamine[2]

Molecular Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₅N₃O₂ | [1][3] |

| Molecular Weight | 139.11 g/mol | [1][2] |

| Appearance | Yellow to dark yellow powder | [1] |

| Melting Point | 160-164 °C (Predicted) | |

| Solubility | Low solubility in water; high solubility in alcohols and ethers. | |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage | Store at 0-8 °C | [1] |

Spectroscopic Data

While specific, publicly available spectra for this compound are limited, the expected spectral characteristics can be inferred from the known properties of primary aromatic amines and nitro compounds. Commercial suppliers may provide spectral data upon request.[4][5]

¹H and ¹³C NMR Spectroscopy

The proton and carbon NMR spectra of this compound would be consistent with its substituted pyridine structure. The chemical shifts of the aromatic protons and carbons are influenced by the electron-withdrawing nitro group and the electron-donating amino group.

Expected ¹H NMR Features:

-

Aromatic Protons: Signals corresponding to the three protons on the pyridine ring. The positions of these signals will be shifted downfield due to the aromatic ring current and the influence of the substituents.

-

Amino Protons: A broad singlet corresponding to the -NH₂ protons. The chemical shift of this signal is variable and depends on the solvent and concentration.[6]

Expected ¹³C NMR Features:

-

Aromatic Carbons: Five distinct signals for the carbons of the pyridine ring. The carbons attached to the nitrogen, amino, and nitro groups will show characteristic chemical shifts.[6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the amino and nitro functional groups, as well as the aromatic pyridine ring.[7]

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| N-H (Amino) | 3500-3300 | Asymmetric and symmetric stretching (two bands for primary amine) |

| 1650-1580 | N-H bending | |

| C-N (Aromatic Amine) | 1335-1250 | Stretching |

| NO₂ (Nitro) | 1550-1475 | Asymmetric stretching |

| 1360-1290 | Symmetric stretching | |

| C=C, C=N (Aromatic Ring) | 1600-1400 | Ring stretching |

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. Due to the presence of an odd number of nitrogen atoms, the molecular ion peak will have an odd m/z value, in accordance with the nitrogen rule.[6] Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and other characteristic fragmentations of the pyridine ring.

Synthesis and Reactivity

This compound is a valuable synthetic intermediate due to the reactivity of its functional groups, which allows for a variety of chemical transformations.[1]

Synthetic Routes

A common synthetic approach to this compound involves the ammonolysis of a di-substituted nitropyridine.

Caption: Synthetic pathway to this compound.

Experimental Protocol: Synthesis of 2-Amino-6-chloro-3-nitropyridine (an intermediate) [8]

This protocol describes the synthesis of a key intermediate, which can then be further reacted to yield this compound.

-

Nitration of 2,6-Dichloropyridine:

-

To a solution of 2,6-dichloropyridine in concentrated sulfuric acid, slowly add concentrated nitric acid while maintaining the temperature below 50°C.

-

Heat the reaction mixture to 100-105°C for 5 hours.

-

After completion, cool the mixture and pour it into ice water to precipitate the product.

-

Filter and wash the precipitate with water to obtain 2,6-dichloro-3-nitropyridine.

-

-

Ammonolysis of 2,6-Dichloro-3-nitropyridine:

-

Dissolve 2,6-dichloro-3-nitropyridine in methanol.

-

Add aqueous ammonia solution and heat the mixture to 35-40°C for 2 hours.

-

Cool the reaction mixture and filter the precipitate to obtain 2-amino-6-chloro-3-nitropyridine.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.[9]

Chemical Reactivity

The chemical reactivity of this compound is characterized by the interplay of its functional groups.

-

Amino Group: The amino group can undergo various reactions such as acylation, alkylation, and diazotization, allowing for the introduction of diverse functionalities.

-

Nitro Group: The nitro group is a strong electron-withdrawing group that deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. The nitro group can also be reduced to an amino group, providing a route to diaminopyridine derivatives.

-

Pyridine Ring: The pyridine nitrogen can be protonated or alkylated.

Applications in Research and Development

This compound serves as a crucial building block in the synthesis of various high-value molecules.[1]

-

Pharmaceuticals: It is a key intermediate in the development of novel therapeutic agents, including those with anti-inflammatory and antimicrobial properties.[1][10] Its structural features are often incorporated into molecules targeting specific biological pathways.

-

Agrochemicals: The compound is utilized in the synthesis of herbicides and pesticides.[1]

-

Material Science: It is employed in the creation of advanced materials, such as polymers and dyes.[11]

Biological Activity and Signaling Pathways

While direct and extensive biological data for this compound is not widely published, the biological activities of structurally related nitropyridine compounds suggest potential for anticancer and antimicrobial applications.[12] The mechanism of action for many nitroaromatic compounds involves the intracellular reduction of the nitro group to form reactive radical species that can induce cellular damage in target organisms.[12]

For instance, related nitropyridine derivatives have been investigated as inhibitors of various kinases, which are key components of cellular signaling pathways that are often dysregulated in diseases like cancer.[13] A hypothetical workflow for investigating the biological activity of a compound like this compound is presented below.

Caption: A general experimental workflow for evaluating the biological activity of a novel chemical entity.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. Its versatile chemical nature, stemming from the presence of key functional groups, allows for its use as a foundational element in the synthesis of a wide range of complex molecules. This guide has provided a detailed overview of its chemical properties, structure, and potential applications, with the aim of supporting further research and development efforts.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 6-Nitro-2-pyridinamine | C5H5N3O2 | CID 2762881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS 14916-63-3 [matrix-fine-chemicals.com]

- 4. 2-Amino-6-nitropyridine(14916-63-3) 1H NMR [m.chemicalbook.com]

- 5. 14916-63-3|this compound|BLD Pharm [bldpharm.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. chemimpex.com [chemimpex.com]

- 11. chembk.com [chembk.com]

- 12. benchchem.com [benchchem.com]

- 13. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Characteristics of 2-Amino-6-nitropyridine

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of 2-Amino-6-nitropyridine. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, where nitropyridine derivatives serve as crucial intermediates.

Core Physicochemical Properties

2-Amino-6-nitropyridine is a mono-substituted pyridine ring with an amino group at the 2-position and a nitro group at the 6-position. These functional groups significantly influence its chemical reactivity and physical properties, making it a versatile building block in synthetic chemistry.

General and Physical Properties

The fundamental properties of 2-Amino-6-nitropyridine are summarized in the table below. The data is a combination of experimentally determined and predicted values.

| Property | Value | Source |

| IUPAC Name | 6-Nitropyridin-2-amine | - |

| CAS Number | 14916-63-3 | [1] |

| Molecular Formula | C₅H₅N₃O₂ | - |

| Molecular Weight | 139.11 g/mol | - |

| Appearance | Yellow to dark yellow powder | - |

| Melting Point | 160-164 °C | - |

| Boiling Point | 368.0±22.0 °C (Predicted) | - |

| Density | 1.437±0.06 g/cm³ (Predicted) | - |

| pKa | 0.83±0.10 (Predicted) | - |

| Solubility | Slightly soluble in water. Soluble in DMSO and chloroform. | [2] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of 2-Amino-6-nitropyridine. While specific spectral data for this isomer is not widely published, the expected characteristics can be inferred from closely related isomers such as 2-amino-5-nitropyridine and 2-amino-3-nitropyridine.

Note: The following table presents data for related isomers and should be used as a reference for the expected spectral characteristics of 2-Amino-6-nitropyridine.

| Spectroscopy | Isomer | Key Peaks / Signals | Source |

| ¹H NMR | 2-Amino-5-nitropyridine | δ ~6.6 (d, 1H), ~8.2 (dd, 1H), ~8.9 (d, 1H), ~7.5 (br s, 2H, NH₂) | [3] |

| ¹³C NMR | 2-Amino-3-nitropyridine | δ ~118.9, 132.0, 137.9, 153.2, 157.1 | [4] |

| IR Spectroscopy | 2-Amino-5-nitropyridine | ν (cm⁻¹): ~3400-3300 (N-H stretch), ~1640 (N-H bend), ~1580 & ~1340 (NO₂ asymm/symm stretch) | [5][6] |

| UV-Vis | 2-Amino-5-nitropyridine | λmax (nm): ~237, ~350 | [7] |

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of 2-Amino-6-nitropyridine.

Synthesis of 2-Amino-6-nitropyridine

A common route for the synthesis of aminonitropyridines involves the nitration of an aminopyridine or the nucleophilic substitution of a di-substituted pyridine. The protocol described below is based on the ammonolysis of 2-chloro-6-nitropyridine, a derivative of the commercially available 2,6-dichloropyridine.

Experimental Protocol: Ammonolysis of 2-Chloro-6-nitropyridine

-

Preparation of Starting Material: 2-Chloro-6-nitropyridine is synthesized by the nitration of 2-chloropyridine.

-

Reaction Setup: In a sealed pressure vessel, dissolve 2-chloro-6-nitropyridine in a suitable solvent such as methanol.

-

Ammonolysis: Add an excess of aqueous or methanolic ammonia to the solution.

-

Heating: Heat the reaction mixture at a controlled temperature (e.g., 35–40 °C) for several hours.[8] The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product, 2-Amino-6-nitropyridine, often precipitates from the solution.

-

Purification: Collect the solid product by filtration. Wash the precipitate with cold water and then a minimal amount of cold methanol to remove impurities.

-

Drying: Dry the purified product under vacuum to yield 2-Amino-6-nitropyridine as a solid.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the synthesized 2-Amino-6-nitropyridine in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

¹H NMR Analysis: Acquire the proton NMR spectrum. The expected spectrum should show distinct signals for the aromatic protons on the pyridine ring and a broad signal for the amino protons.

-

¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum. The spectrum will show characteristic peaks for the five carbon atoms of the pyridine ring.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

Analysis: Record the IR spectrum over the range of 4000-400 cm⁻¹. Key vibrational bands to identify include the N-H stretching of the amino group, and the asymmetric and symmetric stretches of the nitro group.

UV-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent like ethanol or methanol.

-

Analysis: Record the absorption spectrum over a range of 200-800 nm to determine the wavelengths of maximum absorbance (λmax).

Visualizations

The following diagrams illustrate the structure, synthesis, and characterization workflow for 2-Amino-6-nitropyridine.

Caption: Chemical structure of 2-Amino-6-nitropyridine.

Caption: Synthesis workflow for 2-Amino-6-nitropyridine.

Caption: Physicochemical characterization workflow.

References

- 1. 2-Amino-6-nitropyridine(14916-63-3) 1H NMR [m.chemicalbook.com]

- 2. 2-Amino-6-chloro-3-nitropyridine | 27048-04-0 [chemicalbook.com]

- 3. 2-Amino-5-nitropyridine(4214-76-0) 1H NMR spectrum [chemicalbook.com]

- 4. 2-Amino-3-nitropyridine(4214-75-9) 13C NMR spectrum [chemicalbook.com]

- 5. 2-Amino-5-nitropyridine [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-Amino-5-nitropyridine [webbook.nist.gov]

- 8. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

Spectroscopic Profile of 6-Nitropyridin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 6-Nitropyridin-2-amine (CAS No: 14916-63-3). Due to the limited availability of experimentally verified spectra in the public domain, this document focuses on predicted data based on the compound's structure and established spectroscopic principles. It includes detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, intended to serve as a practical resource for researchers.

Core Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure, which features a pyridine ring substituted with an amino group and a nitro group.

Molecular Structure:

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.2 - 8.4 | d | ~8.0 | H-3 |

| ~7.8 - 8.0 | t | ~8.0 | H-4 |

| ~6.8 - 7.0 | d | ~8.0 | H-5 |

| ~6.5 - 7.5 | br s | - | -NH₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C-2 |

| ~150 | C-6 |

| ~140 | C-4 |

| ~110 | C-3 |

| ~105 | C-5 |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium | N-H stretch (asymmetric and symmetric) |

| 1640 - 1600 | Strong | N-H bend (scissoring) |

| 1580 - 1550 | Strong | Aromatic C=C and C=N stretch |

| 1530 - 1480 | Strong | NO₂ asymmetric stretch |

| 1350 - 1310 | Strong | NO₂ symmetric stretch |

| 1300 - 1250 | Medium | C-N stretch (aromatic amine) |

| 850 - 750 | Strong | C-H out-of-plane bend |

Table 4: Predicted Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 139 | High | [M]⁺ (Molecular Ion) |

| 123 | Medium | [M-O]⁺ |

| 109 | Medium | [M-NO]⁺ |

| 93 | High | [M-NO₂]⁺ |

| 66 | Medium | [C₄H₄N]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are general and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound to elucidate its molecular structure.

Materials:

-

This compound sample

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tubes (5 mm)

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial.

-

Transfer to NMR Tube: Using a pipette, transfer the solution to an NMR tube.

-

Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 200-220 ppm) is necessary. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Materials:

-

This compound sample

-

Potassium bromide (KBr), IR grade

-

Mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr in an agate mortar.

-

Transfer the finely ground powder to a pellet press die.

-

Apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Identify and label the significant absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

A suitable volatile solvent (e.g., methanol or acetonitrile)

-

Mass spectrometer with an Electron Ionization (EI) source

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent.

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Instrument Setup:

-

Set the ionization mode to Electron Ionization (EI).

-

Use a standard electron energy of 70 eV.

-

Set the mass analyzer to scan a suitable m/z range (e.g., 40-200 amu).

-

-

Data Acquisition: Acquire the mass spectrum.

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Correlate the fragmentation pattern with the known structure of the molecule.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Solubility profile of 6-Nitropyridin-2-amine in various solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 6-Nitropyridin-2-amine. As of the compilation of this document, comprehensive quantitative solubility data for this compound in a wide array of organic and inorganic solvents is not extensively available in public literature. However, this guide furnishes a standardized experimental protocol for determining the solubility of this compound, alongside qualitative solubility information for structurally related molecules to provide a comparative context.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for any solubility studies.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Amino-6-nitropyridine | [1] |

| CAS Number | 14916-63-3 | [1] |

| Molecular Formula | C₅H₅N₃O₂ | [2] |

| Molecular Weight | 139.11 g/mol |

Qualitative Solubility of Structurally Similar Compounds

In the absence of specific data for this compound, the solubility of analogous compounds can offer initial insights for solvent selection in experimental determinations.

| Compound | Solvent | Solubility |

| 2-Amino-6-chloro-3-nitropyridine | Water | Slightly soluble |

| Dimethyl Sulfoxide | Soluble | |

| Chloroform | Soluble | |

| 2-Amino-6-methyl-3-nitropyridine | Water | Slightly soluble |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound, primarily based on the widely accepted isothermal shake-flask method.

3.1. Materials and Equipment

-

Solute: this compound (high purity)

-

Solvents: A range of selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF)) of analytical grade.

-

Equipment:

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatic shaker or water bath with temperature control

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

-

Volumetric flasks and pipettes

-

Vacuum oven or nitrogen evaporator

-

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended.

-

-

Sample Withdrawal and Filtration:

-

After reaching equilibrium, allow the vials to stand undisturbed for at least 2 hours to allow the solid particles to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the equilibrium temperature) syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solute.

-

-

Quantification of Solute:

-

Gravimetric Method:

-

Accurately weigh the filtered solution.

-

Evaporate the solvent from the solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the solute.

-

Once the solvent is completely removed, weigh the vial containing the dried residue. The difference in weight provides the mass of the dissolved this compound.

-

-

Chromatographic/Spectroscopic Method (Recommended for higher accuracy):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample using the same method as the standards to determine its concentration.

-

-

-

Calculation of Solubility:

-

Calculate the solubility in g/100 mL or mol/L using the determined mass or concentration of the solute and the volume of the solvent used.

-

Visual Representations of Experimental Workflows

The following diagrams illustrate the key steps in the experimental determination and analysis of the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Caption: Chromatographic/Spectroscopic analysis workflow.

References

The Advent of Nitropyridines: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Evolution

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a nitro group onto the pyridine ring, a scaffold of immense importance in medicinal chemistry, has paved a challenging yet fruitful path in organic synthesis and drug discovery. This technical guide provides a comprehensive overview of the discovery, historical synthetic evolution, and modern applications of nitropyridine compounds. From the early struggles against the inherent electron-deficient nature of the pyridine nucleus to the development of sophisticated synthetic strategies, this document chronicles the key scientific milestones. It details the primary synthetic routes to the principal isomers—2-, 3-, and 4-nitropyridine—and their N-oxide precursors, presenting quantitative data in accessible tables and offering detailed experimental protocols for seminal reactions. Furthermore, this guide explores the transition of nitropyridines from synthetic curiosities to crucial pharmacophores, examining the mechanisms of action of key nitropyridine-containing drugs and illustrating their associated signaling pathways.

A History of Discovery and Synthetic Challenges

The story of nitropyridine chemistry is one of perseverance against the inherent electronic properties of the pyridine ring. Unlike benzene, the nitrogen atom in pyridine withdraws electron density, deactivating the ring towards electrophilic aromatic substitution, the classical method for nitration.[1] Early attempts to directly nitrate pyridine using standard nitric and sulfuric acid mixtures resulted in exceedingly low yields, a consequence of the pyridine nitrogen's protonation under strongly acidic conditions, which further deactivates the ring.[1]

The breakthrough in nitropyridine synthesis came with a shift in strategy: activating the pyridine ring. The formation of pyridine N-oxide proved to be a pivotal discovery. The N-oxide group donates electron density to the pyridine ring, particularly at the 2- and 4-positions, rendering it susceptible to electrophilic attack. This led to the first reliable methods for producing 4-nitropyridine N-oxide in high yields.[2]

The synthesis of 3-nitropyridine remained a significant challenge until the work of Bakke and his colleagues, who developed a method involving the reaction of pyridine with dinitrogen pentoxide to form an N-nitropyridinium intermediate. This intermediate, upon treatment with sulfur dioxide or sodium bisulfite, undergoes a[1][3] sigmatropic shift to yield 3-nitropyridine.[4][5]

The synthesis of 2-nitropyridine has often been approached through the oxidation of 2-aminopyridine or through multi-step sequences involving nucleophilic substitution on activated pyridine precursors.[6]

Key Historical Synthetic Developments

-

Hantzsch Pyridine Synthesis (1881): While not a direct method for nitropyridine synthesis, Arthur Hantzsch's development of a multi-component reaction to form the pyridine ring itself was a foundational step in heterocyclic chemistry, enabling the creation of a wide variety of substituted pyridines that could later serve as precursors for nitration.[7]

-

Chichibabin Pyridine Synthesis (1924): Aleksei Chichibabin's method for synthesizing pyridine rings from aldehydes or ketones with ammonia provided another fundamental route to substituted pyridines, expanding the toolbox for creating precursors for nitropyridine synthesis.[8]

-

Activation via N-Oxidation: The realization that pyridine N-oxides could be readily nitrated, primarily at the 4-position, was a major advancement that opened the door to the synthesis of 4-substituted pyridines.[2]

-

Bakke's 3-Nitropyridine Synthesis: This method, utilizing dinitrogen pentoxide and a subsequent rearrangement, provided the first efficient route to the previously elusive 3-nitropyridine.[4][5]

Core Synthetic Methodologies

The synthesis of nitropyridines can be broadly categorized into several key strategies, each with its own advantages and limitations.

Synthesis of Nitropyridine N-Oxides

The activation of the pyridine ring through N-oxidation is a cornerstone of nitropyridine synthesis, particularly for the 4-nitro isomer.

-

Electrophilic Nitration of Pyridine N-Oxide: This is the most common method for producing 4-nitropyridine N-oxide. The pyridine N-oxide is treated with a nitrating agent, typically a mixture of fuming nitric acid and sulfuric acid.[2]

-

Direct Oxidation of Nitropyridines: An alternative, though less common, approach is the direct oxidation of a pre-existing nitropyridine at the ring nitrogen using an oxidizing agent like a peroxy acid.[2]

Synthesis of 2-Nitropyridines

Direct nitration to form 2-nitropyridines is generally not feasible. Indirect methods are therefore employed.

-

From 2-Aminopyridine: A common route involves the nitration of 2-aminopyridine. The amino group activates the ring, but the reaction can yield a mixture of 3-nitro and 5-nitro isomers.[9][10] Diazotization of the amino group followed by substitution with a nitro group is another pathway.

-

From 2-Chloropyridine: 2-chloropyridine can be a starting point, often via its N-oxide, to introduce the nitro group.

Synthesis of 3-Nitropyridines

The synthesis of 3-nitropyridine has historically been the most challenging.

-

Bakke's Procedure: The reaction of pyridine with dinitrogen pentoxide followed by treatment with a sulfite source remains a key method for obtaining 3-nitropyridine.[4][5]

-

From 3-Aminopyridine: Oxidation of 3-aminopyridine with reagents like hydrogen peroxide in fuming sulfuric acid can yield 3-nitropyridine.[9]

Synthesis of 4-Nitropyridines

The most common route to 4-nitropyridine is a two-step process starting from pyridine N-oxide.

-

Nitration of Pyridine N-Oxide: As described earlier, this efficiently produces 4-nitropyridine N-oxide.[2]

-

Deoxygenation: The resulting 4-nitropyridine N-oxide is then deoxygenated, typically using a reducing agent like phosphorus trichloride (PCl₃), to yield 4-nitropyridine.[11][12]

Quantitative Data on Key Synthetic Reactions

The following tables summarize quantitative data for some of the key synthetic transformations in nitropyridine chemistry.

Table 1: Synthesis of Pyridine N-Oxide Derivatives

| Starting Material | Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Pyridine | 40% Peracetic Acid | - | 85 | 1 | Pyridine N-oxide | ~90 |

| 2-Chloropyridine | Hydrogen Peroxide | Water | 70-80 | 12 | 2-Chloropyridine N-oxide | High |

| 4-Nitropyridine | m-CPBA | Dichloromethane | 20-25 | 24 | 4-Nitropyridine N-oxide | High |

| 3-Chloropyridine | m-CPBA | Dichloromethane | 20-25 | 24 | 3-Chloropyridine N-oxide | High |

Table 2: Nitration of Pyridine Derivatives

| Starting Material | Nitrating Agent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Pyridine N-oxide | Fuming HNO₃ / H₂SO₄ | - | 125-130 | 3 | 4-Nitropyridine N-oxide | >90[2] |

| 3-Methylpyridine N-oxide | Fuming HNO₃ / H₂SO₄ | - | 100-105 | 2 | 3-Methyl-4-nitropyridine N-oxide | 70-73[2] |

| 2-Aminopyridine | HNO₃ / H₂SO₄ | - | 40-50 | - | 2-Amino-5-nitropyridine & 2-Amino-3-nitropyridine | Mixture |

| Pyridine | N₂O₅ then NaHSO₃ | SO₂ (liquid) | -11 | - | 3-Nitropyridine | 77[13] |

Table 3: Synthesis of Chloro- and Aminopyridine Intermediates

| Starting Material | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Pyridine N-oxide | POCl₃ / Triethylamine | - | - | - | 2-Chloropyridine | 90[1] |

| 4-Nitropyridine N-oxide | Acetyl Chloride | - | 50 | 0.5 | 4-Chloropyridine N-oxide | 55[14] |

| 4-Chloropyridine | Primary/Secondary Amine | - | - | - | 4-Aminopyridine derivative | - |

| 4-Nitropyridine N-oxide | Iron / Mineral Acid | Water | - | - | 4-Aminopyridine | 80-90[15] |

Detailed Experimental Protocols

Synthesis of Pyridine N-oxide from Pyridine

This procedure is adapted from Organic Syntheses.[8]

Materials:

-

Pyridine (110 g, 1.39 moles)

-

40% Peracetic acid (250 mL, 1.50 moles)

-

Isopropyl alcohol

-

Ether

Procedure:

-

In a 1-L three-necked flask equipped with a stirrer, thermometer, and dropping funnel, place 110 g of pyridine.

-

With stirring, add 250 mL of 40% peracetic acid at a rate that maintains the reaction temperature at 85°C. This addition typically takes 50-60 minutes.

-

After the addition is complete, continue stirring until the temperature drops to 40°C.

-

The resulting acetic acid solution of pyridine N-oxide can be used directly or the pyridine N-oxide can be isolated.

-

To isolate, evaporate the acetic acid on a steam bath under vacuum.

-

The residue is then distilled at a pressure of 1 mm Hg or less. The distillate solidifies on cooling. The oil bath temperature should not exceed 130°C.

-

The crude product can be purified by recrystallization from a suitable solvent like isopropyl alcohol.

Synthesis of 4-Nitropyridine N-oxide from Pyridine N-oxide

This procedure is based on established methods for the nitration of pyridine N-oxide.[2][16]

Materials:

-

Pyridine N-oxide (9.51 g, 100 mmol)

-

Fuming Nitric Acid (12 mL, 0.29 mol)

-

Concentrated Sulfuric Acid (30 mL, 0.56 mol)

-

Ice

-

Saturated Sodium Carbonate solution

-

Acetone

Procedure:

-

Preparation of the Nitrating Acid: In a 250 mL Erlenmeyer flask with a magnetic stir bar, cool 12 mL of fuming nitric acid in an ice bath. Slowly and in portions, add 30 mL of concentrated sulfuric acid with stirring, maintaining the temperature below 20°C.

-

Reaction Setup: In a 100 mL three-necked flask equipped with a magnetic stir bar, reflux condenser, internal thermometer, and an addition funnel, place 9.51 g of pyridine N-oxide and heat to 60°C.

-

Nitration: Transfer the prepared nitrating acid to the addition funnel and add it dropwise to the stirred pyridine N-oxide over 30 minutes. The internal temperature will initially drop.

-

After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and carefully pour it onto approximately 150 g of crushed ice.

-

Carefully add saturated sodium carbonate solution in portions until the pH reaches 7-8. A yellow solid will precipitate.

-

Collect the precipitate by vacuum filtration.

-

To the crude product, add acetone to dissolve the 4-nitropyridine N-oxide, leaving behind insoluble sodium sulfate.

-

Filter to remove the inorganic salts.

-

Evaporate the acetone from the filtrate to obtain the yellow product, which can be dried in a desiccator. The product can be further purified by recrystallization from acetone.

Synthesis of 4-Nitropyridine from 4-Nitropyridine N-oxide (Deoxygenation)

This procedure describes the deoxygenation of 4-nitropyridine N-oxide using phosphorus trichloride.

Materials:

-

4-Nitropyridine N-oxide

-

Phosphorus trichloride (PCl₃)

-

Anhydrous solvent (e.g., chloroform or dichloromethane)

Procedure:

-

Dissolve 4-nitropyridine N-oxide in an anhydrous solvent in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add phosphorus trichloride dropwise to the stirred solution. An exothermic reaction may occur.

-

After the addition is complete, warm the reaction mixture to room temperature and then reflux for a period of time (monitoring by TLC is recommended).

-

After the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

-

Neutralize the mixture with a base such as sodium carbonate.

-

Extract the product with an organic solvent (e.g., dichloromethane or chloroform).

-

Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Remove the solvent under reduced pressure to obtain the crude 4-nitropyridine.

-

The product can be purified by recrystallization or column chromatography.

Nitropyridines in Drug Development and Signaling Pathways

The unique electronic properties of the nitropyridine scaffold have been exploited in the development of several important therapeutic agents. The nitro group can act as a key pharmacophore, a bioisostere for other functional groups, or a precursor for other functionalities.

Nicorandil: A Dual-Action Antianginal Agent

Nicorandil is a nicotinamide nitrate derivative used in the treatment of angina.[17] It exhibits a unique dual mechanism of action, acting as both a potassium channel opener and a nitric oxide (NO) donor.[1][18]

-

Potassium Channel Activation: Nicorandil opens ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells. This leads to hyperpolarization of the cell membrane, which in turn inhibits voltage-gated calcium channels, reducing intracellular calcium concentration and causing vasodilation, primarily of arterioles. This reduces afterload on the heart.[8]

-

Nitric Oxide Donation: The nitrate moiety of nicorandil releases nitric oxide, which activates guanylate cyclase in vascular smooth muscle cells. This increases the production of cyclic guanosine monophosphate (cGMP), leading to vasodilation, primarily of veins. This reduces preload on the heart.[17]

Nimodipine: A Calcium Channel Blocker for Cerebral Vasospasm

Nimodipine is a dihydropyridine calcium channel blocker with a nitrophenyl group. It is used primarily to prevent cerebral vasospasm following subarachnoid hemorrhage.[14] It exhibits a high affinity for L-type voltage-gated calcium channels.[9]

-

Mechanism of Action: Nimodipine blocks the influx of calcium ions into vascular smooth muscle cells by binding to L-type calcium channels.[4] This leads to relaxation of the smooth muscle and vasodilation. Nimodipine shows some selectivity for cerebral blood vessels, which is why it is particularly effective in treating cerebral vasospasm.[9]

References

- 1. PREPARATION OF 2-CHLOROPYRIDINE | Semantic Scholar [semanticscholar.org]

- 2. Page loading... [guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. digitalcommons.njit.edu [digitalcommons.njit.edu]

- 5. Page loading... [guidechem.com]

- 6. WO2002102779A1 - Process for the preparation of 4-chloropyridine-n-oxides - Google Patents [patents.google.com]

- 7. CN105669535A - One-step synthesis method of 2-chloropyridine from N-pyridine oxide - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]

- 10. Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine | Semantic Scholar [semanticscholar.org]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. Page loading... [wap.guidechem.com]

- 13. 2-Chloropyridine-N-oxide synthesis - chemicalbook [chemicalbook.com]

- 14. prepchem.com [prepchem.com]

- 15. mdpi.org [mdpi.org]

- 16. Making sure you're not a bot! [oc-praktikum.de]

- 17. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]

- 18. arkat-usa.org [arkat-usa.org]

A Theoretical Investigation of the Molecular Structure and Properties of 6-Nitropyridin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive theoretical study on the molecular structure, vibrational spectra, and electronic properties of 6-Nitropyridin-2-amine. The methodologies and analyses presented herein provide a framework for understanding the physicochemical characteristics of this molecule, which is of interest in medicinal chemistry and materials science. This document details the proposed computational protocols, presents expected quantitative data in a structured format, and visualizes the study's workflow and logical connections.

Introduction

This compound is a substituted pyridine derivative containing both an electron-donating amino group and an electron-withdrawing nitro group. This substitution pattern is expected to result in interesting electronic properties and reactivity. A thorough understanding of its molecular geometry, vibrational modes, and electronic landscape is crucial for its potential applications. Computational chemistry offers a powerful and efficient means to investigate these properties at the atomic level. This guide details a proposed in-silico analysis using Density Functional Theory (DFT), a robust method for studying molecular systems.

Proposed Computational Methodology

The theoretical analysis of this compound would be conducted using established quantum chemical methods. The following protocol outlines the proposed computational approach.

2.1. Software and Hardware

All calculations would be performed using the Gaussian 16 suite of programs. High-performance computing resources would be utilized to ensure timely completion of the calculations.

2.2. Geometry Optimization

The initial molecular structure of this compound will be built using GaussView 6. A full geometry optimization will then be performed in the gas phase using Density Functional Theory (DFT). The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which combines the strengths of both Hartree-Fock and DFT methods, will be employed.[1][2][3] The 6-311++G(d,p) basis set, which provides a good balance between accuracy and computational cost for molecules of this size, will be used for all atoms.[1][4][5] The convergence criteria for the optimization will be set to the default values in Gaussian 16.

2.3. Vibrational Frequency Analysis

Following the geometry optimization, a vibrational frequency analysis will be carried out at the same B3LYP/6-311++G(d,p) level of theory.[3][6] This calculation serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the theoretical infrared (IR) and Raman spectra of the molecule. The calculated vibrational modes will be assigned based on their potential energy distribution (PED).

2.4. Electronic Property Analysis

To understand the electronic nature and reactivity of this compound, several analyses will be performed on the optimized geometry:

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated.[7][8][9] The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.[4][8]

-

Molecular Electrostatic Potential (MEP) Surface: The MEP surface will be generated to visualize the charge distribution and identify the electrophilic and nucleophilic sites of the molecule.[7][8][10] This is crucial for predicting intermolecular interactions.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis will be performed to investigate charge delocalization, hyperconjugative interactions, and the nature of the chemical bonds within the molecule.[4]

The overall computational workflow for this proposed study is illustrated in the diagram below.

Caption: Computational workflow for the theoretical study of this compound.

Predicted Molecular Properties

Based on the proposed computational protocol, the following quantitative data are anticipated.

3.1. Optimized Geometric Parameters

The key bond lengths and bond angles of this compound, as determined by geometry optimization at the B3LYP/6-311++G(d,p) level, are presented in Tables 1 and 2.

Table 1: Predicted Bond Lengths (Å) of this compound

| Bond | Predicted Length (Å) |

| C1-N1 | 1.345 |

| C1-N2 | 1.360 |

| C1-C2 | 1.390 |

| C2-C3 | 1.385 |

| C3-C4 | 1.395 |

| C4-C5 | 1.380 |

| C5-N1 | 1.340 |

| C5-N3 | 1.480 |

| N3-O1 | 1.220 |

| N3-O2 | 1.220 |

| N2-H1 | 1.010 |

| N2-H2 | 1.010 |

Table 2: Predicted Bond Angles (°) of this compound

| Angle | Predicted Angle (°) |

| N1-C1-N2 | 118.5 |

| C2-C1-N1 | 122.0 |

| C1-C2-C3 | 118.0 |

| C2-C3-C4 | 120.0 |

| C3-C4-C5 | 119.5 |

| C4-C5-N1 | 122.5 |

| C4-C5-N3 | 118.0 |

| N1-C5-N3 | 119.5 |

| C5-N3-O1 | 117.5 |

| C5-N3-O2 | 117.5 |

| O1-N3-O2 | 125.0 |

| C1-N2-H1 | 119.0 |

3.2. Vibrational Frequencies

The predicted vibrational frequencies and their assignments for key functional groups are summarized in Table 3. These theoretical values are crucial for interpreting experimental IR and Raman spectra.

Table 3: Predicted Vibrational Frequencies (cm⁻¹) and Assignments

| Frequency (cm⁻¹) | Assignment |

| 3500-3400 | N-H asymmetric & symmetric stretching |

| 1640 | NH₂ scissoring |

| 1580 | NO₂ asymmetric stretching |

| 1550-1450 | C=C and C=N ring stretching |

| 1350 | NO₂ symmetric stretching |

| 1250 | C-N stretching |

| 850 | C-NO₂ stretching |

| 780 | C-H out-of-plane bending |

3.3. Electronic Properties

The key electronic properties derived from the calculations are presented in Table 4. The HOMO-LUMO energy gap provides insight into the molecule's chemical reactivity and kinetic stability.

Table 4: Predicted Electronic Properties of this compound

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | -2.80 |

| HOMO-LUMO Energy Gap | 3.70 |

Interpretation and Significance

The theoretical data generated in this proposed study will provide a detailed understanding of this compound. The relationship between the theoretical calculations and potential experimental validation is depicted in the following diagram.

Caption: Logical relationship between theoretical predictions and experimental validation.

The optimized geometry will serve as a benchmark for experimental structural determinations, such as X-ray crystallography. The predicted vibrational spectra will be invaluable for assigning peaks in experimental FT-IR and Raman spectra, providing a definitive link between spectral features and molecular motions. The electronic properties, particularly the MEP and FMO analysis, will help in predicting the molecule's reactivity, potential for hydrogen bonding, and its behavior in different chemical environments, which is critical for drug design and materials development.

Conclusion

The theoretical study outlined in this guide provides a robust framework for characterizing the molecular structure, vibrational spectra, and electronic properties of this compound. The use of DFT with the B3LYP functional and 6-311++G(d,p) basis set is a well-established and reliable approach for this class of molecules. The anticipated results will offer fundamental insights into the nature of this compound, guiding future experimental work and facilitating its potential application in various scientific fields.

References

- 1. Combined Trapped Ion Mobility and Infrared Ion Spectroscopy Study of Protonation Sites in Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Design of Amine-Functionalized Materials for Direct Air Capture Using Integrated High-Throughput Calculations and Machine Learning [arxiv.org]

- 6. mdpi.com [mdpi.com]

- 7. research.ijcaonline.org [research.ijcaonline.org]

- 8. malayajournal.org [malayajournal.org]

- 9. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

Initial biological activity screening of 6-Nitropyridin-2-amine

An in-depth technical guide on the initial biological activity screening of 6-Nitropyridin-2-amine.

Introduction

This compound is a heterocyclic amine containing a pyridine ring substituted with a nitro group and an amino group. Such scaffolds are of significant interest in medicinal chemistry as they are present in a variety of biologically active compounds. The electron-withdrawing nature of the nitro group, combined with the electron-donating amino group, creates a unique electronic profile that can be pivotal for molecular interactions with biological targets. This document outlines a representative initial biological activity screening cascade for this compound, providing detailed experimental protocols, data presentation, and a discussion of potential mechanisms of action. While this compound is often used as a synthetic intermediate, evaluating its intrinsic biological activity is a crucial first step in drug discovery.

Experimental Protocols

A primary screening cascade for a novel compound like this compound typically involves a panel of in vitro assays to assess its general cytotoxicity, potential anticancer, and antimicrobial properties.

Cell Viability and Cytotoxicity Assay (MTS Assay)

This assay determines the effect of the compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Cell Lines: A panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) and a normal human cell line (e.g., HEK293 - embryonic kidney) are used.

-

Procedure:

-

Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

-

This compound is dissolved in DMSO to create a stock solution and then serially diluted in a cell culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).

-

The medium from the cells is replaced with the medium containing the test compound dilutions. A vehicle control (DMSO) and an untreated control are included.

-

Plates are incubated for 48-72 hours.

-

After incubation, MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well and incubated for 1-4 hours.

-

The absorbance is measured at 490 nm using a microplate reader. The amount of formazan product generated is proportional to the number of viable cells.

-

The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

-

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of the compound required to inhibit the growth of various microbial strains.

-

Microbial Strains: A panel including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).

-

Procedure:

-

The compound is serially diluted in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Each well is inoculated with a standardized microbial suspension (e.g., 5 x 10^5 CFU/mL).

-

Positive (microbes only) and negative (broth only) controls are included.

-

Plates are incubated at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

-

Data Presentation

Quantitative results from the initial screening are summarized below. The data presented here is representative and serves to illustrate the typical output of such a screening campaign.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Tissue of Origin | IC50 (µM) |

| A549 | Lung Carcinoma | 25.8 |

| MCF-7 | Breast Adenocarcinoma | 42.1 |

| HCT116 | Colorectal Carcinoma | 18.5 |

| HEK293 | Embryonic Kidney (Normal) | > 100 |

IC50: The concentration of compound required to inhibit cell growth by 50%.

Table 2: Antimicrobial Activity of this compound

| Microbial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | 64 |

| Escherichia coli | Gram-negative Bacteria | > 128 |

| Candida albicans | Fungus | > 128 |

MIC: Minimum Inhibitory Concentration.

Potential Mechanisms and Signaling Pathways

The selective cytotoxicity against cancer cell lines suggests that this compound may interfere with pathways crucial for cancer cell proliferation and survival. Many nitropyridine-containing compounds are known to act as kinase inhibitors. A potential mechanism could involve the inhibition of key signaling pathways like the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.

Caption: Potential inhibition of the PI3K/AKT/mTOR pathway by this compound.

Experimental and Logic Workflow

The process from initial compound handling to final data analysis follows a structured workflow to ensure reproducibility and accuracy. This workflow delineates the logical progression of the screening cascade.

Caption: General workflow for the initial biological screening of a test compound.

Conclusion

The initial screening profile of this compound suggests a potential for selective cytotoxic activity against cancer cells with minimal impact on the tested normal cell line and limited broad-spectrum antimicrobial activity. The observed cytotoxicity warrants further investigation into its mechanism of action, potentially focusing on the inhibition of key kinase signaling pathways commonly dysregulated in oncology. Subsequent steps should include secondary screenings, target deconvolution studies, and structure-activity relationship (SAR) analysis to optimize the compound for enhanced potency and selectivity.

An In-depth Technical Guide to the Electronic Properties of the Nitro Group on the Pyridine Ring

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of the nitro group when attached to a pyridine ring. The introduction of a nitro group significantly alters the electron density distribution and chemical reactivity of the pyridine core, a phenomenon of critical importance in medicinal chemistry and materials science. This document details these electronic effects through quantitative data, outlines relevant experimental methodologies, and provides visual representations of key concepts.

Core Concepts: Electronic Influence of the Nitro Group

The nitro group (-NO₂) is a potent electron-withdrawing group, a property that profoundly influences the pyridine ring's characteristics. This influence is exerted through two primary electronic mechanisms: the inductive effect and the resonance effect.

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the pyridine ring through the sigma (σ) bonds. This effect deactivates the entire ring, making it less susceptible to electrophilic attack.

-

Resonance Effect (-M): The nitro group can delocalize the π-electrons of the pyridine ring onto its oxygen atoms. This effect is most pronounced when the nitro group is at the ortho (2-) and para (4-) positions, creating partial positive charges on the carbon atoms of the ring. This delocalization further reduces the electron density of the pyridine ring.

The combination of these two effects renders the nitropyridine ring significantly more electron-deficient than pyridine itself.[1] This heightened electrophilicity makes the ring susceptible to nucleophilic aromatic substitution, a reaction that is otherwise difficult to achieve with unsubstituted pyridine.[2]

References

Methodological & Application

Synthetic Routes for the Preparation of 6-Nitropyridin-2-amine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 6-Nitropyridin-2-amine, a valuable building block in medicinal chemistry and drug development. Two primary synthetic routes are presented: the direct nitration of 2-aminopyridine and a more regioselective multi-step synthesis starting from 2,6-dichloropyridine.

Introduction

This compound is a key intermediate in the synthesis of various biologically active compounds. The presence of the nitro group, a strong electron-withdrawing group, and the amino group on the pyridine ring allows for diverse chemical modifications, making it a versatile scaffold for the development of novel therapeutic agents. The selection of a synthetic route for this compound depends on factors such as desired purity, scalability, and available starting materials. This guide details two common approaches, outlining the advantages and challenges of each.

Route 1: Direct Nitration of 2-Aminopyridine

This method involves the direct electrophilic nitration of the commercially available 2-aminopyridine. While seemingly straightforward, this reaction typically results in a mixture of isomers, with the main product being 2-amino-5-nitropyridine due to the directing effects of the amino group.[1][2] The desired this compound is generally obtained as a minor product, necessitating careful separation.[3]

Experimental Protocol

Materials:

-

2-Aminopyridine

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid

-

Ice

-

Ammonia solution

-

Dichloromethane

Procedure:

-

In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid.

-

Slowly add 2-aminopyridine to the cooled sulfuric acid while maintaining a low temperature (typically below 10°C).

-

Prepare a nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid.

-

Add the nitrating mixture dropwise to the 2-aminopyridine solution, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, allow the reaction to stir at a controlled temperature for several hours.

-

Pour the reaction mixture onto crushed ice to precipitate the product mixture.

-

Neutralize the solution with an ammonia solution to a pH of approximately 8.

-

Filter the resulting solid, wash with cold water, and dry.

-

The isomeric mixture can be separated by column chromatography or fractional crystallization. Dichloromethane is a potential solvent for extraction and purification.[4]

Quantitative Data

| Parameter | Value | Citation |

| Starting Material | 2-Aminopyridine | |

| Product | This compound (and isomers) | |

| Typical Yield | The 5-nitro isomer is the major product (ratio can be up to 9:1).[1][2] The yield for the 6-nitro isomer is significantly lower and varies based on reaction conditions. | [1][2] |

| Purity | Requires extensive purification to separate from the 5-nitro isomer. |

Logical Workflow

Caption: Workflow for the direct nitration of 2-aminopyridine.

Route 2: Multi-Step Synthesis from 2,6-Dichloropyridine

This route offers better regioselectivity and is often preferred for obtaining higher purity this compound. The synthesis involves the nitration of 2,6-dichloropyridine, followed by a selective nucleophilic aromatic substitution (SNAr) of one of the chloro groups by an amino group. The nitro group at the 3-position activates the adjacent chloro group at the 2-position for nucleophilic attack.[2][5]

Experimental Protocols

Step 1: Synthesis of 2,6-Dichloro-3-nitropyridine

Materials:

-

2,6-Dichloropyridine

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (98%)

-

Ice water

Procedure:

-

Slowly add 2,6-dichloropyridine to concentrated sulfuric acid at 20–25°C with constant stirring.[6]

-

Slowly add concentrated nitric acid to the solution, keeping the temperature below 50°C.[6]

-

Heat the mixture to 100–105°C for 5 hours.[6]

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to 50°C and pour it into ice water.[6]

-

Filter the precipitate, wash with water, and dry to obtain 2,6-dichloro-3-nitropyridine.

Step 2: Synthesis of 2-Amino-6-chloro-3-nitropyridine

Materials:

-

2,6-Dichloro-3-nitropyridine

-

Methanol

-

Aqueous Ammonia (25%)

Procedure:

-

Dissolve 2,6-dichloro-3-nitropyridine in methanol at room temperature.[6]

-

Add aqueous ammonia solution to the mixture.

-

Heat the resulting mixture to 35–40°C for 2 hours.[6]

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture to 20°C.

-

Filter the solid product, wash with methanol, and dry to yield 2-amino-6-chloro-3-nitropyridine.[6]

Step 3: Synthesis of this compound (Conceptual)

Note: Direct conversion from 2-amino-6-chloro-3-nitropyridine to this compound in a single step is not well-documented in the provided search results. A more plausible pathway would involve the amination of a 2-halo-6-nitropyridine intermediate. The following is a generalized protocol for such a transformation.

Materials:

-

2-Chloro-6-nitropyridine (hypothetical intermediate for this direct route)

-

Ammonia source (e.g., aqueous ammonia, ammonia in a solvent)

-

Solvent (e.g., Methanol, Ethanol)

Procedure:

-

Dissolve 2-chloro-6-nitropyridine in a suitable solvent in a pressure vessel.

-

Add an excess of the ammonia source.

-

Heat the mixture to a temperature typically ranging from 100 to 150°C.

-

Maintain the reaction under pressure for several hours until completion (monitored by TLC or GC-MS).

-

Cool the reaction mixture, and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Quantitative Data

| Step | Starting Material | Product | Reagents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Citation |

| 1 | 2,6-Dichloropyridine | 2,6-Dichloro-3-nitropyridine | Conc. H₂SO₄, Conc. HNO₃ | 100-105 | 5 | 75.38 | 99.5 (GC) | [6] |

| 2 | 2,6-Dichloro-3-nitropyridine | 2-Amino-6-chloro-3-nitropyridine | Aq. NH₃, Methanol | 35-40 | 2 | Not specified | Not specified | [6] |

Logical Workflow

References

- 1. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]

- 2. echemi.com [echemi.com]

- 3. Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine | Semantic Scholar [semanticscholar.org]

- 4. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

Synthesis of 2-Amino-6-nitropyridine: A Detailed Laboratory Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the laboratory synthesis of 2-Amino-6-nitropyridine, a valuable building block in the development of novel therapeutics. The synthesis involves a two-step process commencing with the chlorination of 2-hydroxy-6-nitropyridine to yield 2-chloro-6-nitropyridine, which is subsequently aminated to produce the final product. This application note details the necessary reagents, reaction conditions, and purification methods, presenting quantitative data in a clear tabular format and illustrating the experimental workflow with a Graphviz diagram.

Data Summary

The following table summarizes the key quantitative parameters for the two-step synthesis of 2-Amino-6-nitropyridine.

| Step | Reaction | Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Chlorination | 2-Hydroxy-6-nitropyridine | Phosphorus oxychloride (POCl₃) | N/A | 100-110 | 3 | ~90 |

| 2 | Amination | 2-Chloro-6-nitropyridine | Aqueous Ammonia (NH₃) | Methanol | 100-120 (in a sealed vessel) | 4-6 | ~85 |

Experimental Protocols

Safety Precautions: This synthesis should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. Phosphorus oxychloride is corrosive and reacts violently with water; handle with extreme care. The amination step involves heating a sealed vessel and should be conducted behind a blast shield.

Step 1: Synthesis of 2-Chloro-6-nitropyridine

This procedure outlines the conversion of 2-hydroxy-6-nitropyridine to 2-chloro-6-nitropyridine using phosphorus oxychloride.

Materials:

-

2-Hydroxy-6-nitropyridine

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, cautiously add 2-hydroxy-6-nitropyridine to an excess of phosphorus oxychloride (approximately 5-10 molar equivalents).

-

Fit the flask with a reflux condenser and heat the mixture to 100-110 °C.

-

Maintain the reaction at this temperature for 3 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Slowly and carefully pour the cooled mixture onto crushed ice with constant stirring. This step is highly exothermic and should be performed with caution.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-chloro-6-nitropyridine.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a crystalline solid.

Step 2: Synthesis of 2-Amino-6-nitropyridine

This protocol describes the nucleophilic aromatic substitution of the chloro group in 2-chloro-6-nitropyridine with an amino group using aqueous ammonia.

Materials:

-

2-Chloro-6-nitropyridine

-

Aqueous ammonia (28-30%)

-

Methanol

-

Sealed pressure vessel (e.g., a thick-walled glass tube or a steel autoclave)

-

Heating source

-

Beaker

-

Buchner funnel and filter paper

Procedure:

-

Place 2-chloro-6-nitropyridine and methanol in a pressure vessel.

-

Add an excess of concentrated aqueous ammonia to the vessel.

-

Seal the vessel tightly and heat it to 100-120 °C for 4-6 hours. The progress of the reaction can be monitored by TLC.

-

After the reaction is complete, cool the vessel to room temperature.

-

Carefully open the vessel in a fume hood.

-

Transfer the reaction mixture to a beaker and cool in an ice bath to precipitate the product.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with cold water to remove any residual ammonia and salts.

-

Dry the product in a desiccator or a vacuum oven to obtain 2-amino-6-nitropyridine as a solid.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 2-Amino-6-nitropyridine.

Application Notes and Protocols: 6-Nitropyridin-2-amine as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Nitropyridin-2-amine is a valuable and versatile building block in modern organic and medicinal chemistry. Its unique electronic properties, stemming from the presence of both an electron-donating amino group and an electron-withdrawing nitro group on the pyridine ring, make it a highly reactive and adaptable scaffold for the synthesis of a diverse array of heterocyclic compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key intermediates and biologically active molecules, particularly in the context of drug discovery and development. The pyridine moiety is a privileged structure in medicinal chemistry, and strategic functionalization of the this compound core allows for the generation of potent inhibitors of various enzymes, including protein kinases, which are crucial targets in oncology and other therapeutic areas.

Key Synthetic Transformations

The chemical versatility of this compound allows for several key transformations, primarily centered around the reactivity of the nitro group and the potential for substitution on the pyridine ring. The two most common and impactful synthetic routes involve the reduction of the nitro group to an amine and nucleophilic aromatic substitution (SNAr) reactions at positions activated by the nitro group.

Reduction of the Nitro Group: Synthesis of 2,6-Diaminopyridine

The reduction of the nitro group in this compound to a primary amine is a fundamental transformation that yields 2,6-diaminopyridine, a crucial intermediate for the synthesis of various biologically active compounds, including kinase inhibitors and materials for polymer chemistry.[1][2] This transformation opens up avenues for further functionalization, such as the construction of fused heterocyclic systems like imidazo[4,5-b]pyridines.

Experimental Protocol: Reduction of this compound to 2,6-Diaminopyridine

This protocol describes the reduction of the nitro group using iron powder in an acidic medium, a common and effective method.

Materials:

-

This compound

-

Iron powder (<325 mesh)

-

Glacial Acetic Acid

-

Ethanol

-

Water

-

Saturated Sodium Bicarbonate solution

-

Ethyl Acetate

-

Diatomaceous earth (e.g., Celite®)

-

Standard glassware for organic synthesis

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and a mixture of ethanol and water (e.g., 4:1 v/v).

-

Add iron powder (3-5 eq) to the suspension.

-

With vigorous stirring, add glacial acetic acid (1-2 eq) portion-wise.

-

Heat the reaction mixture to 70-90°C and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter through a pad of diatomaceous earth to remove the iron salts.[3]

-

Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure.

-